molecular formula C28H37NO4 B2969283 Fmoc-D-MeAdod(2)-OH CAS No. 2389078-21-9

Fmoc-D-MeAdod(2)-OH

Cat. No. B2969283
CAS RN: 2389078-21-9
M. Wt: 451.607
InChI Key: UAOYFTMCAJRSNF-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide synthesis is a crucial process in the field of biochemistry, as it allows the creation of peptides and proteins that are essential for many biological functions. Fmoc-D-MeAdod(2)-OH is a promising method for peptide synthesis that has gained significant attention in recent years.

Scientific Research Applications

Development of Hydrogels

Hydrogels based on Fmoc-protected amino acids have been extensively studied for their ability to incorporate and disperse functionalized nanomaterials, such as carbon nanotubes, within their matrix. This incorporation enhances the thermal stability and mechanical properties of the hydrogels, making them suitable for various biomedical applications. For example, the functionalized single-walled carbon nanotube-containing amino acid-based hydrogel exhibited increased storage modulus and conductivity, demonstrating its potential as a hybrid nanomaterial with applications in tissue engineering and drug delivery (Roy & Banerjee, 2012).

Antibacterial Composite Materials

The utilization of Fmoc-decorated self-assembling building blocks has shown promise in the development of antibacterial and anti-inflammatory materials. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have been incorporated into resin-based composites, demonstrating the ability to inhibit bacterial growth without affecting the mechanical and optical properties of the materials. This advancement highlights the potential of Fmoc-based molecules in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Nanotechnology and Supramolecular Chemistry

The formation and stabilization of fluorescent silver nanoclusters within Fmoc-Phe-OH-based hydrogel matrices represent another innovative application. These nanoclusters exhibit unique fluorescent properties and stability, suggesting their use in biosensing and imaging. The spontaneous reduction of silver ions within the hydrogel matrix underlines the potential of Fmoc-protected amino acids in nanotechnology and materials science (Roy & Banerjee, 2011).

Supramolecular Gels for Biomedical Use

Supramolecular gels based on Fmoc-functionalized amino acids have garnered attention for their biocompatible and biodegradable properties. These gels have been explored for their antimicrobial activity, particularly when incorporating colloidal and ionic silver mixtures, showcasing the versatility of Fmoc-protected amino acids in creating functional materials for healthcare applications (Croitoriu et al., 2021).

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOYFTMCAJRSNF-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-MeAdod(2)-OH

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